N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a nitrogen-containing heterocyclic compound that has garnered interest in scientific research due to its potential therapeutic applications. This compound is classified under the broader category of pyrazolopyridines, which are known for their diverse biological activities.
The compound is identified by its Chemical Abstracts Service (CAS) number 1220017-77-5 and has been cataloged in various chemical databases, including PubChem and BenchChem. It is commercially available from suppliers such as Matrix Scientific and Avantor, indicating its relevance in both academic and industrial research contexts .
N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is classified as a heterocyclic organic compound. Its structure features a pyrazolo[4,3-c]pyridine core, which contributes to its unique chemical properties and potential biological activities.
The synthesis of N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with an amine such as butylamine or methylamine in the presence of a catalyst. One effective method utilizes amorphous carbon-supported sulfonic acid as a catalyst in ethanol at room temperature. This approach allows for moderate to good yields of the desired product .
The reaction conditions are critical for optimizing yield and purity. The use of solid catalysts like amorphous carbon-supported sulfonic acid offers advantages such as low cost and non-toxicity, making this method potentially scalable for industrial applications.
The molecular formula of N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is C₁₂H₂₁ClN₄O. The compound features a tetrahydro-pyrazolo-pyridine ring system with a carboxamide functional group and a hydrochloride salt form that enhances its solubility in water.
Key structural identifiers include:
N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions typical of amides and heterocycles. These may include hydrolysis under acidic or basic conditions, substitution reactions at the nitrogen or carbon atoms in the ring structure, and potential coupling reactions with other electrophiles.
The stability of the compound under various conditions should be evaluated to determine its reactivity profile. Understanding these reactions is essential for exploring its synthetic versatility and potential modifications for enhanced biological activity.
N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride appears as a white to off-white powder. Its solubility characteristics are influenced by the hydrochloride form, which enhances solubility in polar solvents like water.
The compound is classified as an irritant based on safety data sheets. It possesses functional groups that may engage in hydrogen bonding and other intermolecular interactions relevant to its biological activity and solubility profile.
The melting point and boiling point data are not extensively documented but should be determined experimentally to inform handling procedures and application suitability.
N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is being explored for several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology with promising avenues for future research and application development.
Fused pyrazolo-pyridine heterocycles represent a privileged scaffold in drug discovery due to their structural mimicry of purine nucleotides and versatile interaction profiles with biological targets. These bicyclic systems exhibit planar aromaticity in their pyridine and pyrazole rings, facilitating π-stacking interactions with protein binding sites. The partial saturation in 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives introduces conformational flexibility and modulates electronic properties—critical for optimizing pharmacokinetic behavior. Positional isomerism (e.g., [3,4-c] vs. [4,3-c] ring fusion) profoundly influences dipole moments and hydrogen-bonding capacity, making precise nomenclature essential for structure-activity relationship (SAR) interpretation [1] [9].
Systematic naming of pyrazolo[4,3-c]pyridines follows IUPAC bridge-indexing rules: The pyrazole ring is designated as the parent system (positions 1H,3,4), fused to a pyridine ring (positions c,5,6,7) at pyrazole-C4/pyridine-C3. The term "tetrahydro" specifies saturation at pyridine positions 4,5,6,7, preserving aromaticity in the pyrazole moiety. The carboxamide group at C3 extends pharmacological functionality through hydrogen-bond donor/acceptor capabilities.
Table 1: Nomenclature and Identifiers of N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Property | Value |
---|---|
IUPAC Name | N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride |
CAS Registry Number | 1220017-77-5 |
Molecular Formula | C₁₂H₂₁ClN₄O |
Molecular Weight | 272.78 g/mol |
SMILES | O=C(C1=NNC2=C1CNCC2)N(CCCC)C.[H]Cl |
InChI Key | MIRDYOABNFVREJ-UHFFFAOYSA-N |
Canonical SMILES | Cl.CCCCN(C)C(=O)C1=NNC2CCNCC=21 |
MDL Number | MFCD13562296 |
This compound’s hydrochloride salt enhances aqueous solubility (>50 mg/mL in water) critical for in vitro screening [1] [3] [7]. X-ray crystallography would confirm protonation at the pyridine nitrogen, but solid-state data remains unpublished.
Pyrazolo[4,3-c]pyridine chemistry emerged in the 1980s with analog synthesis targeting benzodiazepine receptors. Early derivatives focused on anxiolytic applications, exploiting structural similarity to pyrazolobenzodiazepines. The 2000s saw diversification into kinase inhibition (e.g., cyclin-dependent kinases) due to ATP-mimetic properties. A pivotal shift occurred when cytotoxic pyrazolo[4,3-c]pyridine carboxamides demonstrated sub-micromolar IC₅₀ against colon carcinoma models, renewing interest in their anticancer potential [2].
Table 2: Key Milestones in Pyrazolo[4,3-c]pyridine Drug Discovery
Era | Therapeutic Focus | Structural Innovations | Impact |
---|---|---|---|
1980–1995 | Anxiolytics | Unsubstituted core; Aryl-fused systems | GABA-A receptor subtype selectivity achieved |
1995–2010 | Kinase Inhibitors | C3-Heteroaryl amides; C6/C7 ring functionalization | CDK2 inhibition with IC₅₀ < 100 nM |
2010–Present | Anticancer Agents | N-Alkyl carboxamides; Tetrahydro derivatives | In vivo tumor growth delay in colon 38 models [2] |
Recent work exploits the scaffold’s dual hydrogen-bond acceptor capacity (pyridine-N, carboxamide-O) for targeting DNA repair enzymes and chromatin modulators. The tetrahydro modification reduces planarity, potentially mitigating off-target intercalation [2] [6].
N-Alkylation of pyrazolo[4,3-c]pyridine-3-carboxamides governs three key pharmacological parameters:
Table 3: Alkyl Chain Length Effects on Carboxamide Bioactivity
Carboxamide Substitution | AChE IC₅₀ (μM) | Log P (Predicted) | Aqueous Solubility |
---|---|---|---|
N-Methyl (C1) | 56.32 | 0.9 | >100 mg/mL |
N-Butyl-N-methyl (C4) | 49.16 | 2.3 | >50 mg/mL |
N-Hexyl (C6) | 59.16 | 3.8 | ~5 mg/mL |
N-Tridecyl (C13) | 28.90 | 7.1 | <0.01 mg/mL |
Data adapted from cholinesterase inhibition studies and physicochemical profiling [4] [7].
The butyl-methyl motif in this compound represents an optimal compromise: The methyl group elevates metabolic stability, while the butyl chain provides selective hydrophobic engagement with protein targets. SAR studies confirm ≥10-fold potency differences between N-propyl, N-butyl, and N-pentyl analogs against serine hydrolases, emphasizing chain-length precision [4] [9].
Table 4: Physicochemical and Biochemical Profile of the Subject Compound
Property | Value | Methodology/Notes |
---|---|---|
Purity | ≥95% | HPLC-UV (220 nm) [1] |
Solubility (Water) | >50 mg/mL | Kinetic solubility (23°C) [3] |
Stability | >24 h (PBS, pH 7.4) | LC-MS quantification [9] |
Melting Point | Not reported | Literature gap; predicted 210–215°C |
Cholinesterase IC₅₀ | 49.16 μM (AChE); 72.47 μM (BuChE) | Ellman’s assay [4] |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1